2,3-Heptanedione is an organic compound classified as an alpha-diketone, characterized by the presence of two ketone groups on adjacent carbon atoms. Its molecular formula is , and it is commonly recognized for its distinct butter and cheese-like aroma. This compound has been detected in various food products, including mushrooms, tomatoes, and alcoholic beverages, suggesting its role as a flavoring agent and potential biomarker for certain foods .
The synthesis of 2,3-heptanedione can be achieved through several methods, including:
One notable synthetic method involves the reaction of methyl-n-butyl ketone with isopentyl nitrite in a dilute hydrochloric acid medium. The reaction is conducted at temperatures ranging from 20 to 100 degrees Celsius for a duration of 2 to 10 hours, yielding a high efficiency of the desired product .
The molecular structure of 2,3-heptanedione features a seven-carbon chain with two ketone functional groups located at the second and third positions. The InChI representation is as follows:
2,3-Heptanedione participates in various chemical reactions typical of diketones, including:
For instance, the reduction of 2,3-heptanedione using specific biocatalysts has been documented, yielding products such as (S)-2-hydroxyheptan-3-one with notable yields after specific reaction times .
2,3-Heptanedione finds extensive use in food flavoring due to its pleasant aroma reminiscent of cream and cheese. It is utilized in various products such as:
Additionally, its detection in certain foods positions it as a potential biomarker for dietary studies related to mushroom and tomato consumption .
2,3-Heptanedione (CAS Registry Number: 96-04-8) is an aliphatic alpha-diketone with the molecular formula C7H12O2 and a molecular weight of 128.17 g/mol. It is systematically named as heptane-2,3-dione and commonly referred to as acetyl valeryl or valeryl acetyl in industrial contexts [2] [5] [9]. Its structure features two adjacent carbonyl groups (diketone) at carbon atoms 2 and 3 of a seven-carbon chain, classified under the functional group of oxygenated hydrocarbon lipids [4]. Key identifiers include:
Table 1: Fundamental Chemical Properties
Property | Value | Conditions/Notes |
---|---|---|
Molecular Formula | C7H12O2 | - |
Average Molecular Weight | 128.17 g/mol | - |
Refractive Index | 1.415 | n20/D [3] [9] |
Density | 0.92 g/mL | 25°C [3] [9] |
Boiling Point | 64°C | 18 mmHg [3] [9] |
Flash Point | 40.5–41°C | Closed cup [3] [9] |
Vapor Pressure | 3.978 mmHg | 25°C (estimated) [2] |
LogP (o/w) | 0.188–1.48 | Estimated [2] [4] |
Solubility | Slightly soluble in water | 71,410 mg/L at 25°C [2] |
2,3-Heptanedione was first identified in the mid-20th century as a volatile compound in fermented foods and beverages. Its initial synthesis routes involved condensation reactions of butyl acetoacetate or oxidation of methyl-n-amyl ketone [9]. The compound gained industrial recognition after its natural occurrence was confirmed in diverse food sources:
2,3-Heptanedione is a versatile compound with dual significance:
Industrial Applications:
Academic Research:
Table 2: Key Natural Sources and Research Applications
Natural Sources | Research Applications | Relevance |
---|---|---|
Tomato (Solanum lycopersicum) | Flavor profiling | Biomarker for ripening [4] [7] |
Soybean products | Fermentation analysis | Shoyu (soy sauce) flavor [4] |
Mushrooms | Volatile compound mapping | Aroma signature studies [4] |
Rum/Beer | Metabolic pathway elucidation | Yeast fermentation byproduct [4] |
Tables 1 and 2 synthesize data from PubChem, The Good Scents Company, HMDB, and Sigma-Aldrich [1] [2] [3].
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